![molecular formula C18H11B B1201482 7-Bromobenz[a]anthracene CAS No. 32795-84-9](/img/structure/B1201482.png)
7-Bromobenz[a]anthracene
Descripción general
Descripción
7-Bromobenz[a]anthracene is a chemical compound with the molecular formula C18H11Br and a molecular weight of 307.19 . It appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The 7-Bromobenz[a]anthracene molecule contains a total of 33 bonds. There are 22 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .Chemical Reactions Analysis
7-Bromobenz[a]anthracene can undergo various chemical reactions. For instance, rat liver microsomes can metabolize it to form predominantly trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols .Physical And Chemical Properties Analysis
7-Bromobenz[a]anthracene has a melting point of 152 °C and a boiling point of 361.79°C (rough estimate). Its density is estimated to be 1.3995 and its refractive index is estimated to be 1.6000 .Aplicaciones Científicas De Investigación
Stereoselective Metabolism by Rat Liver Microsomes
- Summary of Application: The weak carcinogen 7-Bromobenz[a]anthracene (7-Br-BA) is metabolized by rat liver microsomes to form predominantly trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols .
- Methods of Application: The dihydrodiol metabolites were isolated by reversed-phase high-performance liquid chromatography (h.p.l.c.) for structural and conformational analyses .
- Results: The major enantiomeric 7-Br-BA- 3,4- and 10,11-dihydrodiol metabolites have R,R absolute stereochemistry. The absolute conformation of 7-Br-BA-5,6-and -8,9-dihydrodiol metabolites could not be deduced by comparing their circular dichroism (c.d.) spectra with those of benz[a]anthracene (BA) 5R,6R- and 8R,9R-dihydrodiols .
Effect of Caloric Restriction on Metabolism
- Summary of Application: The effect of caloric restriction (CR) on the in vitro metabolism of 7-Bromobenz[a]anthracene (7-Br-BA) by liver microsomes isolated from 5-and 12-month-old male B6C3F1 mice was studied .
- Methods of Application: After microsomal incubation, metabolites were separated by high-performance liquid chromatography (HPLC) and their structures identified by comparison of their spectra with known standards .
- Results: The formation of the 7-Br-BA trans-3,4-dihydrodiol, the proximate mutagen of 7-Br-BA, was lower in microsomal incubation mixtures derived from the 5-month-old CR mice as compared to those from the ad libitum (AL) fed mice .
Free Radical Polymerization
- Summary of Application: 7-Bromobenz[a]anthracene can act as an initiator to promote certain chemical reactions, such as free radical polymerization .
- Methods of Application: The compound can be used to initiate the polymerization reaction, where it forms free radicals that trigger the polymerization process .
- Results: This application results in the formation of polymers. The specific properties of the resulting polymer would depend on the monomers used and the conditions of the reaction .
Synthesis of Other Organic Compounds
- Summary of Application: 7-Bromobenz[a]anthracene can be used as an intermediate in the synthesis of other organic compounds, such as dyes and fluorescent dyes .
- Methods of Application: The compound can be reacted with other reagents to form new compounds. The specific methods and procedures would depend on the target compound .
- Results: This application results in the synthesis of new organic compounds with potential applications in various fields, such as materials science and biochemistry .
Detection of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons
- Summary of Application: 7-Bromobenz[a]anthracene was detected in surface sediments in Shenzhen, South China, and its presence was studied in relation to urbanization .
- Methods of Application: Surface sediments were collected and analyzed for the presence of chlorinated and brominated polycyclic aromatic hydrocarbons, including 7-Bromobenz[a]anthracene .
- Results: The concentration of 7-bromobenz[a]anthracene was found to be the highest among the brominated polycyclic aromatic hydrocarbons, ranging from 3.21–4.08 ng g −1 .
Synthesis of Anthracene Derivatives
- Summary of Application: 7-Bromobenz[a]anthracene can be used in the synthesis of anthracene derivatives .
- Methods of Application: The compound can be reacted with other reagents under specific conditions to form anthracene derivatives .
- Results: This application results in the synthesis of new anthracene derivatives, which have potential applications in various fields, such as materials science and biochemistry .
Safety And Hazards
Propiedades
IUPAC Name |
7-bromobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNWCDRODWMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186461 | |
| Record name | 7-Bromobenzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenz[a]anthracene | |
CAS RN |
32795-84-9 | |
| Record name | 7-Bromobenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromobenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32795-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Bromobenzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-benz(a)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-BROMOBENZANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8V4Q1J7L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

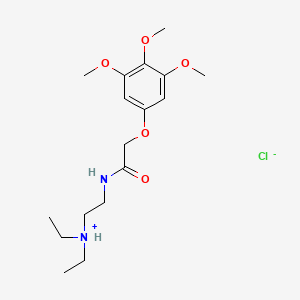
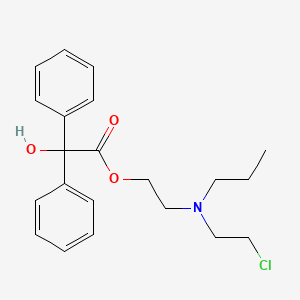
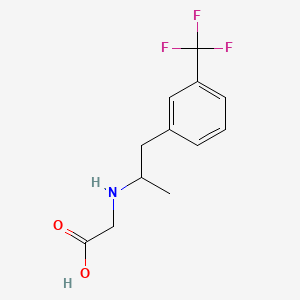
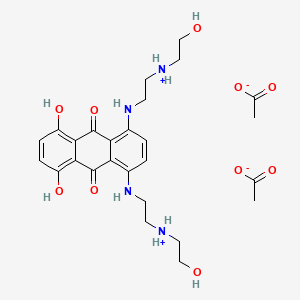
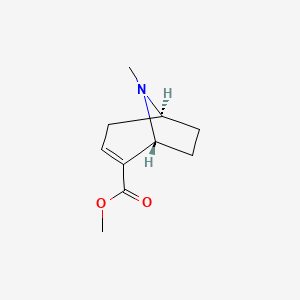
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)
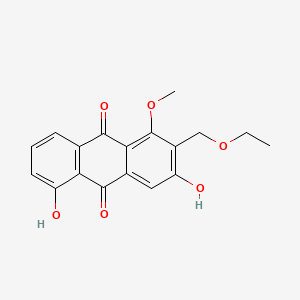
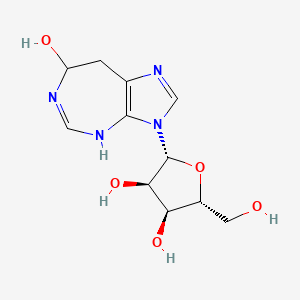
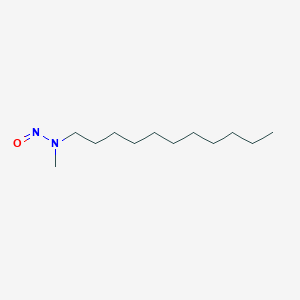
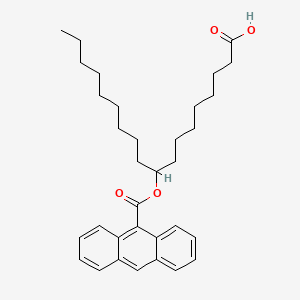
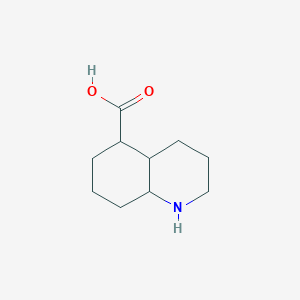
![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)
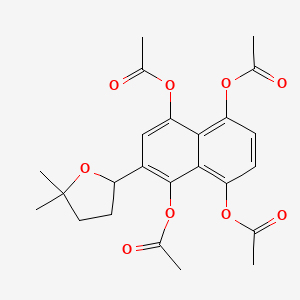
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)